Paromomycin

Description

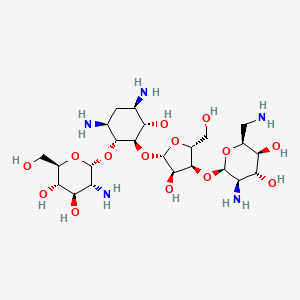

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZODPSAJZTQNH-LSWIJEOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023424 | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.97e+01 g/L | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7542-37-2, 1263-89-4 | |

| Record name | Paromomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paromomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROMOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Paromomycin's Mechanism of Action Against Leishmania donovani: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, is a crucial component in the therapeutic arsenal against visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani. Its efficacy stems from a multi-pronged attack on the parasite's fundamental biological processes. This technical guide synthesizes current research to provide a detailed understanding of this compound's mechanism of action, focusing on its impact on ribosomal function, mitochondrial integrity, and plasma membrane interactions, culminating in an apoptosis-like cell death. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to aid researchers in the field of anti-leishmanial drug discovery and development.

Introduction

Visceral leishmaniasis (VL), or kala-azar, is a severe and often fatal disease endemic in many parts of the world. The emergence of resistance to first-line therapies has necessitated the use of alternative drugs, with this compound being a key agent, particularly in combination therapies.[1][2] this compound's effectiveness is attributed to its ability to simultaneously disrupt several vital cellular functions in Leishmania donovani. Understanding these mechanisms at a molecular level is paramount for optimizing its clinical use, overcoming potential resistance, and designing next-generation leishmanicidal agents. This guide provides an in-depth exploration of the core mechanisms of this compound's action against L. donovani.

Primary Mechanisms of Action

This compound exerts its leishmanicidal effect through a combination of actions that cripple the parasite's ability to synthesize proteins, generate energy, and maintain cellular homeostasis.

Inhibition of Protein Synthesis

Consistent with its mechanism of action in bacteria, this compound targets the parasite's ribosomes to inhibit protein synthesis.[3][4] It is known to bind to the 30S ribosomal subunit, interfering with the initiation and elongation steps of translation.[5] This leads to a global reduction in protein production, affecting both cytoplasmic and mitochondrial protein synthesis.

Quantitative proteomics studies using techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) have revealed significant alterations in the proteome of this compound-treated L. donovani. These studies have identified the downregulation of key proteins involved in translation and other essential cellular processes.

Mitochondrial Dysfunction

The mitochondrion of Leishmania donovani is a primary target of this compound. Treatment with the drug leads to a significant decrease in the mitochondrial membrane potential (ΔΨm), a critical component for ATP synthesis and overall mitochondrial health. This disruption of the proton gradient across the inner mitochondrial membrane impairs the parasite's energy metabolism. The reduction in mitochondrial membrane potential is a key event that often precedes other markers of cell death. Furthermore, this compound has been shown to inhibit mitochondrial respiration.

Plasma Membrane Interaction and Drug Uptake

The initial interaction of this compound with Leishmania donovani occurs at the parasite's surface. The cationic nature of this compound facilitates its binding to the negatively charged glycocalyx of the leishmanial plasma membrane. This electrostatic interaction is the first step in the drug's uptake. Studies have also suggested that this compound can alter the fluidity of the parasite's membrane, which may further contribute to its cytotoxic effects. Resistance to this compound has been linked to reduced drug accumulation, which can be a result of decreased binding to the cell surface.

Induction of Apoptosis-Like Cell Death

The culmination of this compound's assault on Leishmania donovani is the induction of a programmed cell death pathway that exhibits features of apoptosis. This includes:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. Upon induction of apoptosis, PS is translocated to the outer leaflet, serving as an "eat me" signal for phagocytes. This compound treatment has been shown to induce PS externalization in L. donovani.

-

DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into oligonucleosomal fragments. This can be detected by techniques such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

-

Reactive Oxygen Species (ROS) Production: Disruption of mitochondrial function is often associated with the generation of ROS. While the direct induction of ROS by this compound in L. donovani is an area of ongoing research, mitochondrial dysfunction is a known source of oxidative stress, which can trigger apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound on Leishmania donovani.

Table 1: In Vitro Susceptibility of Leishmania donovani to this compound

| Parasite Stage | IC50 (µM) | Reference |

| Promastigotes | 50 ± 2.5 | |

| Amastigotes | 8 ± 3.2 | |

| Promastigotes | 29.8 ± 2.5 | |

| Amastigotes | 3.9 ± 0.3 |

Table 2: Effect of this compound on Mitochondrial Membrane Potential

| Treatment | Method | Observation | Reference |

| 150 µM this compound (72h) | Rhodamine 123 fluorescence | Significant decrease in fluorescence | |

| 150-200 µM this compound (24-72h) | Rhodamine 123 fluorescence | Lowered electric potential difference |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protein Synthesis Inhibition Assay

This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

-

Cell Culture: Culture L. donovani promastigotes to the mid-log phase in appropriate medium.

-

Drug Treatment: Incubate the parasites with varying concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.

-

Radiolabeling: Add [¹⁴C]-isoleucine (or another suitable radiolabeled amino acid) to the cultures and incubate for a short period (e.g., 10 minutes).

-

Cell Lysis and Precipitation: Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the precipitate, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the radioactivity incorporated in the untreated control.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Rhodamine 123, which accumulates in mitochondria in a potential-dependent manner.

-

Cell Culture and Treatment: Culture and treat L. donovani promastigotes with this compound as described above.

-

Dye Loading: Incubate the treated and untreated parasites with Rhodamine 123 (e.g., 0.05 µM) for 30 minutes.

-

Washing: Wash the cells to remove the excess dye.

-

Flow Cytometry: Analyze the fluorescence of the cell population using a flow cytometer. A decrease in fluorescence intensity indicates a reduction in ΔΨm.

-

Data Analysis: Compare the mean fluorescence intensity of the treated samples to the untreated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture and treat L. donovani promastigotes with this compound.

-

Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Caption: this compound's multifaceted mechanism of action against L. donovani.

Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion

This compound's efficacy against Leishmania donovani lies in its ability to simultaneously disrupt multiple, essential cellular pathways. Its primary targets—the ribosome and the mitochondrion—are critical for the parasite's survival, and their impairment leads to a cascade of events culminating in an apoptosis-like cell death. The detailed mechanisms and protocols presented in this guide offer a valuable resource for the scientific community engaged in the fight against visceral leishmaniasis. A thorough understanding of how current drugs work is the foundation for developing more effective and resistance-proof therapies for the future.

References

- 1. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo interference of this compound with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesamol Induces Apoptosis-Like Cell Death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Paromomycin Puzzle: A Technical Guide to its Structure-Activity Relationship

For Immediate Release

A Deep Dive into Paromomycin's Core: New Guide for Researchers and Drug Developers Illuminates Structure-Activity Relationships

[CITY, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the structure-activity relationships (SAR) of this compound, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and protozoa. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of how the chemical structure of this compound and its derivatives influences their biological activity. The guide meticulously summarizes quantitative data, details key experimental protocols, and provides novel visualizations of critical biological and experimental pathways.

This compound exerts its antimicrobial effect by binding to the A-site of the bacterial 16S ribosomal RNA (rRNA), a critical component of the 30S ribosomal subunit. This binding event disrupts protein synthesis, leading to the production of non-functional proteins and ultimately, cell death.[1] Understanding the nuances of this interaction at a molecular level is paramount for the design of new, more potent, and less toxic aminoglycoside antibiotics.

This technical guide systematically dissects the this compound molecule, which is composed of four rings: a central 2-deoxystreptamine (2-DOS) ring (Ring II) glycosidically linked to a neosamine ring (Ring I), a ribose ring (Ring III), and a glucosamine ring (Ring IV). Modifications at various positions on these rings have been shown to significantly impact the drug's efficacy, spectrum of activity, and resistance profile.

Quantitative Analysis of this compound Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of key this compound derivatives against various bacterial strains. These data highlight the critical role of specific functional groups and their stereochemistry in determining antibacterial potency.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound and 4'-O-Glycosyl Derivatives

| Compound | E. coli (ATCC 25922) | S. aureus (ATCC 25923) | P. aeruginosa (ATCC 27853) | Reference |

| This compound | 2 | 1 | 8 | [2] |

| 4'-O-(α-D-glucopyranosyl)-paromomycin | 16 | 8 | 64 | [2] |

| 4'-O-(β-D-glucopyranosyl)-paromomycin | 32 | 16 | >128 | [2] |

| 4'-O-(α-D-galactopyranosyl)-paromomycin | 64 | 32 | >128 | [2] |

| 4'-O-(β-D-galactopyranosyl)-paromomycin | >128 | 64 | >128 |

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound and Derivatives Modified at the 6'-Position

| Compound | E. coli (WT) | S. aureus (WT) | K. pneumoniae (WT) | Reference |

| This compound | 4 | 0.5 | 2 | |

| 6'-deoxyanalog | 8 | 1 | 4 | |

| 6'-deoxy-6'-fluoroanalog | 16 | 2 | 8 | |

| 6'-C-methylanalog | 4 | 0.5 | 2 | |

| 6'-C-vinylanalog | 8 | 1 | 4 |

Table 3: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound and Neomycin-Paromomycin Hybrids against Resistant Strains

| Compound | E. coli (WT) | E. coli (AAC(3)-IV) | K. pneumoniae (NDM-1) | Reference |

| This compound | 4 | 64 | 32 | |

| Neomycin | 2 | 128 | 64 | |

| Kanamycin A | 4 | >256 | 128 | |

| 4'-deoxy-4'-propylthis compound (Propylamycin) | 2 | 16 | 8 |

Key Structure-Activity Relationship Insights

The data consistently demonstrate several key SAR principles for the this compound scaffold:

-

Ring I Modifications: The 6'-hydroxyl group on Ring I is crucial for potent activity, forming a key hydrogen bond with the A1408 nucleotide of the 16S rRNA. Modifications at the 4'-position, such as the addition of bulky glycosyl groups, generally lead to a decrease in activity, likely due to steric hindrance in the ribosomal binding pocket. However, smaller alkyl substitutions at the 4'-position, as seen in propylamycin, can enhance activity and overcome some resistance mechanisms.

-

Ring II (2-DOS) Modifications: The amino groups at the 1 and 3 positions of the 2-deoxystreptamine ring are essential for binding to the phosphate backbone of the rRNA.

-

Ring III Modifications: Modifications to the ribose ring (Ring III) are generally detrimental to activity.

-

Ring IV Modifications: The 5''-hydroxyl group on the glucosamine ring (Ring IV) is a common site for enzymatic inactivation by aminoglycoside-modifying enzymes. Modifications at this position can restore activity against resistant strains. Epimerization at the 5''-position has also been explored as a strategy to evade resistance.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting SAR data and designing new experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.

Methodology:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using CAMHB.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cell-Free Translation Assay

This assay directly measures the inhibitory effect of a compound on ribosomal protein synthesis.

Methodology:

-

Preparation of Ribosomes and S150 Extract: Ribosomes (70S) and the S150 supernatant (containing translation factors) are isolated from the test bacteria (e.g., E. coli).

-

Reaction Mixture: A reaction mixture is prepared containing ribosomes, S150 extract, an mRNA template (e.g., poly(U)), radiolabeled amino acids (e.g., [¹⁴C]-phenylalanine), and the test compound at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by scintillation counting after precipitation of the proteins.

-

Determination of IC50: The IC50 value, the concentration of the compound that inhibits protein synthesis by 50%, is calculated.

Ribosome Binding Assay (Footprinting)

Footprinting assays are used to identify the precise binding site of a drug on the rRNA.

Methodology:

-

Preparation of Labeled RNA: A segment of the 16S rRNA containing the A-site is transcribed in vitro and end-labeled with a radioactive isotope (e.g., ³²P).

-

Binding Reaction: The labeled RNA is incubated with the test compound at various concentrations to allow for binding equilibrium to be reached.

-

Enzymatic or Chemical Cleavage: The RNA-drug complex is subjected to limited cleavage by an enzyme (e.g., RNase T1) or a chemical probe that cuts the RNA backbone at accessible positions.

-

Gel Electrophoresis: The cleavage products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis: The binding site of the drug is identified as a "footprint," a region of the RNA that is protected from cleavage due to the presence of the bound ligand.

Visualizing the Pathways

To further elucidate the complex relationships in this compound SAR studies, the following diagrams have been generated.

Caption: Mechanism of action of this compound leading to bacterial cell death.

Caption: General workflow for this compound structure-activity relationship studies.

Caption: Key sites of chemical modification on the this compound structure.

This technical guide provides a foundational resource for the ongoing efforts to develop novel aminoglycoside antibiotics that can overcome the challenge of antimicrobial resistance. By understanding the intricate structure-activity relationships of this compound, the scientific community is better equipped to design the next generation of life-saving therapeutics.

References

An In-depth Technical Guide to Paromomycin Sulfate Salt Solubility in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of paromomycin sulfate salt in aqueous solutions and cell culture media. It includes quantitative data, detailed experimental protocols for solubility determination, and insights into its mechanism of action and potential effects on eukaryotic cell signaling pathways.

Introduction to this compound Sulfate

This compound sulfate is an aminoglycoside antibiotic derived from Streptomyces rimosus.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some protozoa.[2] Its mechanism of action involves binding to the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit.[3] This interaction disrupts the initiation and elongation steps of protein synthesis, leading to the production of defective polypeptide chains and ultimately, cell death. In cell culture, it is often used as a selective agent for cells genetically modified to express resistance genes, such as the neomycin phosphotransferase II (NPT II or APH3') gene.

Solubility of this compound Sulfate

The following table summarizes the available quantitative solubility data for this compound sulfate in aqueous solutions.

| Solvent | Reported Solubility | Storage Conditions of Stock Solution | Stability |

| Water (H₂O) | 50 mg/mL | 2-8°C | Stable at 37°C for 5 days |

| PBS (pH 7.2) | ~10 mg/mL | Recommended not to store for more than one day | Not specified |

Note: The solubility in cell culture media is expected to be high, similar to water, allowing for working concentrations (e.g., 100 mg/L) to be easily achieved from an aqueous stock.

Experimental Protocol: Determining Equilibrium Solubility

To precisely determine the solubility of this compound sulfate in a specific cell culture medium, a standardized equilibrium solubility experiment can be performed. This protocol is adapted from general guidelines for determining the solubility of active pharmaceutical ingredients (APIs).

Objective: To determine the saturation concentration of this compound sulfate in a given cell culture medium at a controlled temperature (e.g., 37°C).

Materials:

-

This compound sulfate salt powder

-

Sterile cell culture medium of interest (e.g., DMEM, RPMI-1640)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Temperature-controlled incubator/shaker (set to 37 ± 1 °C)

-

Centrifuge capable of pelleting fine particles

-

Sterile syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., HPLC, microbiological assay)

-

Calibrated pH meter

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound sulfate powder to a known volume of the cell culture medium in a sterile conical tube. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the tube and place it in an incubator/shaker set to 37 ± 1 °C. Agitate the suspension for a sufficient period to reach equilibrium. Preliminary tests are recommended to determine the optimal time, which can range from 24 to 48 hours.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.

-

Centrifuge the tube at a high speed (e.g., >10,000 x g) to pellet the excess solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

For complete removal of fine particles, pass the supernatant through a 0.22 µm syringe filter.

-

-

Quantification: Accurately determine the concentration of dissolved this compound sulfate in the clear, filtered supernatant using a validated analytical method.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound sulfate in the specific medium at 37°C. The experiment should be performed in at least triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining the equilibrium solubility of this compound sulfate.

Caption: Workflow for determining equilibrium solubility.

Effects on Eukaryotic Cells and Signaling Pathways

While this compound's primary target is the bacterial ribosome, at high concentrations or with prolonged exposure, aminoglycosides can exert off-target effects on eukaryotic cells, particularly inducing apoptosis (programmed cell death). This is most studied in the context of ototoxicity (damage to inner ear hair cells).

The key signaling cascade implicated in aminoglycoside-induced apoptosis is the c-Jun N-terminal kinase (JNK) pathway, which is a part of the mitogen-activated protein kinase (MAPK) superfamily.

Key Events in Aminoglycoside-Induced Apoptosis:

-

Stress Induction: Aminoglycoside exposure generates reactive oxygen species (ROS) and disrupts intracellular calcium homeostasis.

-

JNK Pathway Activation: This cellular stress leads to the activation of the JNK signaling pathway.

-

c-Jun Phosphorylation: Activated JNK phosphorylates the transcription factor c-Jun.

-

Mitochondrial Response: This signaling cascade promotes the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c release initiates a caspase cascade, primarily involving the activation of caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptosis.

The diagram below outlines this simplified signaling pathway.

Caption: Aminoglycoside-induced apoptotic signaling pathway.

Conclusion

This compound sulfate is a highly water-soluble compound, facilitating its use in a wide range of cell culture media. While its primary application is as a selection agent targeting prokaryotic protein synthesis, researchers should be aware of its potential to induce apoptosis in eukaryotic cells at high concentrations through the JNK signaling pathway. The provided protocols and diagrams serve as a technical resource for the effective and informed use of this compound sulfate in a research setting.

References

An In-depth Technical Guide to the Discovery and Isolation of Paromomycin from Streptomyces rimosus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and protozoa, has been a clinically significant therapeutic agent for decades. This technical guide provides a comprehensive overview of the discovery of this compound and the detailed methodologies for its isolation from the soil bacterium Streptomyces rimosus. The document outlines optimized fermentation parameters for maximizing this compound production, presents a step-by-step protocol for its extraction and purification, and describes a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and pharmaceutical development.

Discovery and Historical Context

This compound was first discovered in the 1950s as a secondary metabolite produced by a strain of Streptomyces, initially identified as Streptomyces krestomuceticus, which is now known as Streptomyces rimosus subsp. paromomycinus.[1] It belongs to the aminoglycoside class of antibiotics, which are known to inhibit protein synthesis in susceptible microorganisms.[2] this compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as certain protozoa, making it a valuable therapeutic agent for various infections.[1][2]

Fermentation for this compound Production

The production of this compound is achieved through fermentation of Streptomyces rimosus. The yield of the antibiotic is highly dependent on the composition of the culture medium and various physical parameters. Both submerged liquid fermentation (SLF) and solid-state fermentation (SSF) have been successfully employed for this compound production.

Quantitative Data on Fermentation Parameters

Extensive research has been conducted to optimize the fermentation conditions for enhanced this compound yield. The following tables summarize the key findings from various studies.

Table 1: Comparison of this compound Production in Submerged Liquid Fermentation (SLF) and Solid-State Fermentation (SSF)

| Fermentation Type | Strain | Substrate/Medium | Optimized Parameters | Max. This compound Yield | Reference |

| SLF | S. rimosus NRRL 2455 | Optimized Medium (soybean meal, NH₄Cl, CaCO₃, glycerol) | pH 6.0, 8.5 days incubation, 5.5% v/v inoculum, 28°C, 200 rpm | 14-fold increase over basal medium | [2] |

| SSF | S. rimosus NRRL 2455 | Corn bran with aminoglycoside production media | pH 8.5, 9 days incubation, 5% v/w inoculum, 30°C | 2.21 mg/g initial dry solids |

Table 2: Optimized Media Composition for Submerged Liquid Fermentation

| Component | Concentration (g/L) |

| Soybean Meal | 30 |

| NH₄Cl | 4 |

| CaCO₃ | 5 |

| Glycerol | 40 (ml/L) |

Source: Ibrahim et al. (2019)

Table 3: Influence of Environmental Factors on this compound Production in Submerged Liquid Fermentation

| Parameter | Optimal Value |

| pH | 6.0 |

| Incubation Time | 8.5 days |

| Inoculum Size | 5.5% (v/v) |

| Temperature | 28°C |

| Agitation Rate | 200 rpm |

Source: Ibrahim et al. (2019)

Experimental Protocols for Fermentation

-

A loopful of Streptomyces rimosus from a stock culture is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

-

The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Prepare the optimized production medium (as detailed in Table 2) and sterilize by autoclaving.

-

Inoculate the sterile production medium with the seed culture to the desired inoculum size (e.g., 5.5% v/v).

-

Incubate the fermentation flasks at the optimized temperature (28°C) and agitation rate (200 rpm) for the specified duration (8-9 days).

-

Monitor the pH of the culture and adjust if necessary.

-

Select a suitable solid substrate (e.g., corn bran) and impregnate it with the aminoglycoside production medium.

-

Sterilize the substrate by autoclaving.

-

Inoculate the sterile substrate with the seed culture to the desired inoculum size (e.g., 5% v/w).

-

Incubate the fermentation flasks under static conditions at the optimized temperature (30°C) for the specified duration (9 days).

Isolation and Purification of this compound

The downstream processing of this compound from the fermentation broth involves a multi-step procedure to separate the antibiotic from the microbial cells, media components, and other metabolites.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

References

Paromomycin's Bridge to the Ribosome: A Technical Guide to the 16S rRNA Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic, exerts its therapeutic effect by disrupting protein synthesis in susceptible organisms. This inhibition is achieved through a specific and high-affinity interaction with the ribosomal RNA (rRNA), a critical component of the ribosome's translational machinery. This technical guide provides an in-depth exploration of the this compound binding site on the 16S ribosomal RNA of the 30S subunit, offering a comprehensive resource for researchers in microbiology, structural biology, and antibiotic development. The document details the molecular interactions, presents quantitative binding data, outlines key experimental methodologies, and visualizes the underlying mechanisms and workflows.

The this compound Binding Site: A Molecular Perspective

This compound targets the A-site of the 16S rRNA, a highly conserved region responsible for decoding the messenger RNA (mRNA) codon.[1][2][3] The binding pocket is located within the major groove of helix 44 (h44) of the 16S rRNA.[4][5] This interaction is not merely a simple association but a dynamic process that induces a significant conformational change in the rRNA structure.

The key nucleotides of the 16S rRNA that form the binding site for this compound include A1408, A1492, and A1493. Upon binding, this compound forces the universally conserved residues A1492 and A1493 to flip out from their stacked position within the helix. This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thus tricking the ribosome into accepting a near-cognate aminoacyl-tRNA. This leads to errors in translation and the synthesis of non-functional proteins, ultimately resulting in bacterial cell death.

The structure of the this compound-rRNA complex has been elucidated by high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These studies have revealed the specific hydrogen bonds and electrostatic interactions that stabilize the complex. Ring I of this compound stacks against G1491 and forms a pseudo-base pair with A1408, an interaction crucial for the high-affinity binding.

Quantitative Analysis of this compound-rRNA Binding

The affinity of this compound for its ribosomal target is a critical determinant of its antibiotic activity. Various biophysical techniques have been employed to quantify this interaction, with the dissociation constant (Kd) being a key parameter.

| Ligand | RNA Target | Method | Dissociation Constant (Kd) | Reference |

| This compound | Leishmania mexicana rRNA | Surface Plasmon Resonance (SPR) | (1.7 ± 0.3) × 10⁻³ M | |

| Neomycin B | Leishmania mexicana rRNA | Surface Plasmon Resonance (SPR) | (6.2 ± 0.7) × 10⁻⁴ M | |

| This compound | Prokaryotic 16S A-site model | Electrospray Ionization Mass Spectrometry (ESI-MS) | Not explicitly stated, but shown to bind specifically | |

| Lividomycin | Prokaryotic 16S A-site model | Electrospray Ionization Mass Spectrometry (ESI-MS) | Binds with similar affinity to this compound | |

| Ribostamycin | Prokaryotic 16S A-site model | Electrospray Ionization Mass Spectrometry (ESI-MS) | ~100-fold weaker affinity than this compound | |

| Neomycin B | E. coli H69 hairpin | Calorimetry, Spectroscopy, NMR | 0.3 ± 0.1 µM | |

| Tobramycin | E. coli H69 hairpin | Calorimetry, Spectroscopy, NMR | 0.2 ± 0.2 µM | |

| This compound | E. coli H69 hairpin | Calorimetry, Spectroscopy, NMR | 5.4 ± 1.1 µM |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying this compound-rRNA Interaction

NMR spectroscopy is a powerful technique to study the structure and dynamics of biomolecular complexes in solution, providing atomic-level insights into the this compound-rRNA interaction.

Methodology:

-

Sample Preparation:

-

Synthesize or purchase the target RNA oligonucleotide corresponding to the A-site of the 16S rRNA.

-

For detailed structural studies, isotopically label the RNA with ¹³C and/or ¹⁵N.

-

Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and subsequent dialysis or size-exclusion chromatography.

-

Prepare the this compound solution in the same buffer as the RNA. A typical buffer would be 10 mM sodium phosphate, pH 6.5, with 100 mM NaCl.

-

For ligand-observed NMR experiments, the ligand is in excess of the RNA, with a molar ratio of 1:20 to 1:100 being appropriate.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D ¹H NMR: To monitor changes in the chemical shifts of the RNA and this compound protons upon complex formation.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons of the RNA and this compound, providing distance restraints for structure calculation.

-

2D TOCSY (Total Correlation Spectroscopy): To assign proton resonances within the sugar and base moieties of the RNA and this compound.

-

Ligand-Observed NMR Techniques:

-

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): To rapidly screen for binding by observing the transfer of magnetization from bulk water to the bound ligand.

-

CPMG (Carr-Purcell-Meiboom-Gill): A relaxation-edited experiment that filters out signals from large molecules, allowing for the observation of signals from the bound small molecule.

-

-

-

Data Analysis and Structure Calculation:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances of the free and bound RNA and this compound.

-

Use the observed NOEs as distance restraints in molecular modeling software (e.g., XPLOR-NIH, CYANA) to calculate the three-dimensional structure of the complex.

-

X-ray Crystallography of the this compound-Ribosome Complex

X-ray crystallography provides a static, high-resolution snapshot of the this compound binding site, revealing the precise atomic coordinates of the interacting molecules.

Methodology:

-

Crystallization:

-

Purify 30S ribosomal subunits from a suitable bacterial source, such as Thermus thermophilus.

-

Prepare a crystallization solution containing the purified 30S subunits, a model mRNA, a tRNA anticodon stem-loop (ASL), and this compound.

-

A typical crystallization condition involves the use of a mother liquor containing a precipitant like 2-methyl-2,4-pentanediol (MPD), magnesium acetate, potassium acetate, ammonium acetate, and a buffer such as MES-KOH at pH 6.5.

-

Use the hanging drop or sitting drop vapor diffusion method to grow crystals.

-

-

Data Collection:

-

Harvest the crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol or a higher concentration of MPD).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source. For ambient temperature studies, serial femtosecond X-ray crystallography (SFX) can be employed.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the electron density map.

-

Use molecular replacement with a known ribosome structure as a starting model to solve the phase problem.

-

Build the model of the this compound-rRNA complex into the electron density map.

-

Refine the structure using crystallographic refinement software to improve the fit of the model to the experimental data.

-

Chemical Footprinting to Probe this compound Binding

Chemical footprinting is a technique used to identify the binding site of a ligand on a nucleic acid by observing the protection or enhancement of chemical modification at specific nucleotide positions upon ligand binding. Dimethyl sulfate (DMS) is a commonly used chemical probe that methylates the N1 of adenine and N3 of cytosine in single-stranded or accessible regions of RNA.

Methodology:

-

RNA and Complex Formation:

-

Prepare the 16S rRNA or a relevant RNA fragment.

-

Incubate the RNA with and without this compound under conditions that allow for complex formation.

-

-

DMS Modification:

-

Treat both the free RNA and the this compound-RNA complex with a low concentration of DMS. The reaction is typically carried out for a short period to ensure, on average, less than one modification per RNA molecule.

-

Quench the reaction by adding a quenching agent like β-mercaptoethanol.

-

-

Primer Extension Analysis:

-

Isolate the modified RNA.

-

Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the region of interest.

-

Perform reverse transcription. The reverse transcriptase will stop at the nucleotide preceding the DMS-modified base.

-

-

Data Analysis:

-

Separate the reverse transcription products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands using autoradiography or fluorescence imaging.

-

Compare the band patterns of the free RNA and the this compound-bound RNA. Regions where the intensity of bands is reduced in the presence of this compound represent protected nucleotides, indicating that they are part of the binding site.

-

Visualizing the Molecular Interactions and Experimental Workflows

Conclusion

The A-site of the 16S ribosomal RNA presents a well-defined and validated target for the aminoglycoside antibiotic this compound. The detailed understanding of this binding site, facilitated by a combination of biochemical, biophysical, and structural biology techniques, provides a solid foundation for the rational design of novel antibacterial agents. By leveraging the knowledge of the key molecular interactions and the conformational changes induced upon binding, it is possible to envision the development of next-generation aminoglycosides with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. This guide serves as a comprehensive resource to aid researchers in their efforts to further unravel the complexities of ribosome-antibiotic interactions and to advance the field of antimicrobial drug discovery.

References

- 1. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antimicrobial Spectrum of Paromomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin is an aminoglycoside antibiotic with a broad-spectrum of activity against a variety of pathogens, including protozoa, bacteria, and cestodes.[1][2] This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of this compound, with a focus on its activity against clinically relevant microorganisms. The document summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile antimicrobial agent.

Introduction

This compound, produced by Streptomyces rimosus var. paromomycinus, is an aminocyclitol glycoside antibiotic structurally similar to neomycin.[3][4] It is a water-soluble and stable compound.[3] Its antimicrobial activity extends to Gram-positive and Gram-negative bacteria, as well as several medically important protozoa and tapeworms. The primary mechanism of action of this compound involves the inhibition of protein synthesis in susceptible organisms. It binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit, which leads to misreading of the mRNA and the production of non-functional proteins, ultimately resulting in cell death. Due to its poor absorption from the gastrointestinal tract, this compound is particularly effective for the treatment of intestinal infections.

Antimicrobial Spectrum: Quantitative Data

The in vitro activity of this compound has been evaluated against a wide range of microorganisms. The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for key pathogens.

Antibacterial Activity

This compound has demonstrated activity against various bacterial species, including multidrug-resistant strains.

Table 1: In Vitro Antibacterial Spectrum of this compound

| Bacterial Species | Strain(s) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |

| Escherichia coli | Carbapenem-Resistant | 4 | >256 | - | |

| Klebsiella pneumoniae | Carbapenem-Resistant | 4 | >256 | - | |

| Pseudomonas aeruginosa | PS4 | - | - | 256 | |

| Staphylococcus aureus | ATCC 25923 | - | - | - | |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 134 clinical isolates | 4 | >256 | - |

MIC50: Minimum inhibitory concentration for 50% of isolates. MIC90: Minimum inhibitory concentration for 90% of isolates.

Antiprotozoal Activity

This compound is well-known for its efficacy against a variety of protozoan parasites.

Table 2: In Vitro Antiprotozoal Spectrum of this compound

| Protozoan Species | Stage | IC50 (μg/mL) | EC50 (mg/L) | Other | Reference |

| Cryptosporidium parvum | - | - | 1184 | - | |

| Cryptosporidium parvum | Intracellular | - | - | Significant inhibition at 1000 µg/mL | |

| Leishmania amazonensis | Amastigotes | - | - | Highly active against clinical isolate | |

| Leishmania major | Amastigotes | - | - | 34.5% inhibition at 25 µg/mL | |

| Entamoeba histolytica | Trophozoites | 106.5 | - | - | |

| Giardia lamblia | - | - | - | Active, but less so than nitroimidazoles |

IC50: 50% inhibitory concentration. EC50: 50% effective concentration.

Mechanism of Action

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, a critical component of protein synthesis.

Caption: this compound's mechanism of action targeting the bacterial ribosome.

This compound binds to the A-site on the 16S rRNA of the 30S ribosomal subunit. This binding induces a conformational change that mimics the state of correct codon-anticodon pairing, thereby increasing the error rate of translation. The incorporation of incorrect amino acids leads to the synthesis of non-functional or toxic proteins, which ultimately results in bacterial cell death.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the in vitro antimicrobial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Caption: Workflow for a standard broth microdilution MIC assay.

Protocol Details:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of 50% Inhibitory Concentration (IC50) for Protozoa

For protozoan parasites, the IC50 value, which is the concentration of a drug that inhibits 50% of the parasite's growth or activity, is often determined. The following protocol is a general guideline for an in vitro assay against intracellular protozoa like Cryptosporidium parvum.

Caption: Workflow for determining the IC50 of this compound against C. parvum.

Protocol Details:

-

Host Cell Culture: A suitable host cell line, such as the human ileocecal adenocarcinoma cell line (HCT-8), is seeded in multi-well plates and grown to confluency.

-

Parasite Preparation: Cryptosporidium parvum oocysts are treated to induce excystation and release infectious sporozoites.

-

Infection and Treatment: The host cell monolayers are infected with the sporozoites. Following a brief incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The infected and treated cells are incubated for a defined period, typically 48 hours, to allow for parasite development.

-

Quantification of Parasite Growth: Parasite growth is assessed using methods such as quantitative polymerase chain reaction (qPCR) to measure parasite DNA or immunofluorescence microscopy to visualize and count parasitic stages.

-

IC50 Calculation: The percentage of parasite inhibition is calculated for each drug concentration relative to an untreated control. The IC50 value is then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound exhibits a broad in vitro antimicrobial spectrum, with notable activity against a range of bacteria and protozoa. Its primary mechanism of action through the inhibition of protein synthesis provides a clear rationale for its efficacy. The standardized protocols for determining MIC and IC50 values are crucial for the continued evaluation of its antimicrobial properties and for guiding its clinical use. This technical guide serves as a foundational resource for researchers and drug development professionals, providing essential data and methodologies to support further investigation and application of this compound in the fight against infectious diseases.

References

A Technical Guide to the Synthesis and Characterization of Paromomycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Paromomycin, an aminoglycoside antibiotic, serves as a crucial scaffold in the development of novel therapeutic agents aimed at combating multidrug-resistant pathogens. Its broad-spectrum activity and well-established mechanism of action make it an attractive starting point for synthetic modifications. This guide provides an in-depth overview of the synthesis and characterization of various this compound derivatives, focusing on key experimental protocols, data presentation, and the logical relationships governing their design and activity.

Core Synthetic Strategies and Derivative Classes

The modification of this compound primarily targets specific hydroxyl and amino groups to enhance antibacterial potency, broaden the spectrum of activity, and overcome common resistance mechanisms. Key strategies involve modifications at the C(5''), C(4'), and C(6') positions of the this compound core, as well as the introduction of novel functionalities such as alkyl chains and bicyclic systems.

Modifications at the C(5'') Position

The furanosyl moiety (ring III) of this compound presents a viable site for modification. The primary hydroxyl group at the C(5'') position can be oxidized to yield aldehydes and carboxylic acids. These intermediates serve as versatile handles for the introduction of various functional groups, including alkoxy imines, amides, and amines.[1]

Di-alkylated this compound Derivatives

A promising strategy to enhance antibacterial activity involves the di-alkylation of this compound to create cationic amphiphiles. These derivatives, particularly those with C7 and C8 linear aliphatic chains, have demonstrated significantly improved antimicrobial activity against Gram-positive pathogens known to cause skin infections.[2] The di-alkylation approach not only boosts potency but has also been shown to reduce the hemolytic activity often associated with aminoglycoside-based amphiphiles.[2]

Bicyclic and Conformationally Restricted Analogues

Structure-based design has led to the development of this compound analogues where ring I is replaced by an apramycin-like dioxabicyclo[4.4.0]octane system.[3][4] This modification locks the hydroxymethyl side chain into specific conformations, influencing the binding affinity to the ribosomal target. Analogues with an equatorial hydroxyl or amino group in the newly formed ring have shown considerable activity, supporting crystallographically derived models of aminoglycoside-ribosome interactions.

Experimental Protocols

The synthesis of this compound derivatives involves multi-step procedures requiring careful control of protecting groups and reaction conditions. Below are detailed methodologies for key transformations.

Protocol 1: Oxidation of the C(5'')-OH Group

This protocol describes the oxidation of the primary hydroxyl group on the furanosyl ring of a protected this compound derivative.

Materials:

-

N-Boc-protected C(6')-deoxythis compound or benzylidene-protected this compound

-

Trichloroisocyanuric acid or [bis(acetoxy)iodo]benzene

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected this compound derivative in DCM.

-

Add a catalytic amount of TEMPO to the solution.

-

Add the oxidant (trichloroisocyanuric acid or [bis(acetoxy)iodo]benzene) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate and sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde or carboxylic acid by silica gel column chromatography.

Protocol 2: Synthesis of Di-alkylated this compound Derivatives

This protocol outlines the reductive amination procedure to introduce alkyl chains onto the amino groups of this compound.

Materials:

-

This compound sulfate

-

Desired aliphatic aldehyde (e.g., heptanal, octanal)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid

-

Dowex 1x8 resin (OH⁻ form)

Procedure:

-

Convert this compound sulfate to the free base by treating an aqueous solution with Dowex 1x8 resin.

-

Dissolve the this compound free base in methanol.

-

Add the aliphatic aldehyde (2-3 equivalents per amino group) to the solution.

-

Adjust the pH to approximately 5 with acetic acid.

-

Add sodium cyanoborohydride portion-wise and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a few drops of water.

-

Concentrate the mixture under reduced pressure.

-

Purify the di-alkylated derivative by column chromatography.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. 2D NMR techniques such as COSY and HSQC can be used to assign specific proton and carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the synthesized compounds and confirm their elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as carbonyls in oxidized derivatives or the disappearance of N-H stretches after alkylation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compounds and for purification.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: Antibacterial Activity of Di-alkylated this compound Derivatives against Gram-Positive Pathogens

| Compound | Alkyl Chain Length | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | Hemolytic Activity (HC₅₀, µM) |

| This compound | N/A | >128 | 64 | >500 |

| Di-C7 Derivative | C7 | 8 | 4 | 150 |

| Di-C8 Derivative | C8 | 4 | 2 | 120 |

Table 2: Antiribosomal Activity of Bicyclic this compound Analogues

| Compound | Configuration of 6'-Substituent | Bacterial Ribosome IC₅₀ (µM) | Eukaryotic Ribosome IC₅₀ (µM) | Selectivity Index (Euk/Bac) |

| This compound | -OH | 0.5 | 50 | 100 |

| Bicyclic Analogue 1 | Equatorial -OH | 0.6 | >200 | >333 |

| Bicyclic Analogue 2 | Axial -OH | 5.2 | >200 | >38 |

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and the logic behind the design of novel this compound derivatives.

Caption: Synthesis of C(5'')-modified this compound derivatives.

References

- 1. Synthesis of this compound derivatives modified at C(5'') to selectively target bacterial rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Di-alkylated this compound derivatives: targeting the membranes of gram positive pathogens that cause skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues: Importance of the Configuration at the 6'-Position and Differences between the 6'-Amino and Hydroxy Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Navigating the Labyrinth: A Technical Guide to Paromomycin Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and certain protozoa, presents a complex pharmacokinetic profile characterized by poor oral absorption and significant variability across species. Understanding its absorption, distribution, metabolism, and excretion (ADME) in relevant animal models is paramount for the development of effective therapeutic strategies, particularly for indications requiring systemic exposure. This in-depth technical guide synthesizes the current state of knowledge on this compound pharmacokinetics in key animal models, providing a comprehensive resource for researchers and drug development professionals. We present quantitative data in a structured format, detail experimental methodologies, and visualize a typical experimental workflow to facilitate a deeper understanding of this critical aspect of this compound research.

I. Quantitative Pharmacokinetic Parameters of this compound in Animal Models

The systemic exposure and disposition of this compound have been investigated in several animal species. The following tables summarize the key pharmacokinetic parameters following intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO) administration.

Table 1: Pharmacokinetics of this compound in Rodents (Mice)

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 50 | - | - | - | 2.6 | - | [1][2] |

| Oral (PO) | 500 | - | - | - | - | 0.3 | [1][2] |

Table 2: Pharmacokinetics of this compound in Canines (Dogs)

Aminosidine, which is another name for this compound, was used in this study.

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Elimination Rate Constant (β) (min⁻¹) | Half-life (t½) (h) | Reference |

| Intravenous (IV) | 15 | - | - | 0.007 ± 0.0003 | ~1.65 | [3] |

| Intramuscular (IM) | 15 | 32 ± 6.4 | 60 | - | - | |

| Subcutaneous (SC) | 15 | 36 ± 3.4 | 60 | - | - |

Table 3: Pharmacokinetics of this compound in Bovines (Cows)

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 10 | - | - | 2.55 ± 0.12 | - | |

| Intramuscular (IM) | 10 | 7.44 ± 0.23 | ~1.5 | 5.47 ± 0.57 | 79.93 ± 2.53 |

Table 4: Pharmacokinetics of this compound in Swine (Pigs)

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (h) | Reference |

| Intramuscular (IM) | 14 | ~35.5 | 15-30 | ~3.4 |

Note on Other Species:

-

Cats: While oral this compound is used, pharmacokinetic data are scarce. A case report of acute renal failure in cats treated with high oral doses suggests that systemic absorption can occur, particularly with compromised intestinal mucosa, but quantitative parameters have not been established.

-

Rabbits: There is a lack of published in-vivo pharmacokinetic studies for this compound in rabbits.

-

Non-human Primates: Information on the systemic pharmacokinetics of this compound in non-human primates is limited in the public domain.

II. Experimental Protocols for this compound Pharmacokinetic Studies

The following section outlines a typical experimental design for a pharmacokinetic study of this compound in an animal model, drawing from methodologies reported in the literature.

A. Animal Models and Husbandry

-

Species Selection: The choice of animal model (e.g., BALB/c mice, Beagle dogs, etc.) should be justified based on the research question and the intended human application.

-

Animal Characteristics: Specify the species, strain, sex, age, and weight of the animals used.

-

Housing and Acclimatization: House animals in a controlled environment with regulated temperature, humidity, and light-dark cycles. Allow for an acclimatization period before the start of the experiment.

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for animal welfare.

B. Drug Formulation and Administration

-

Drug Substance: Use a well-characterized batch of this compound sulfate.

-

Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) in water. For parenteral administration (IV, IM, SC), dissolve this compound in a sterile isotonic solution (e.g., 0.9% saline).

-

Dose Selection: Doses should be selected based on previously reported effective doses or allometric scaling from other species.

-

Administration:

-

Oral (PO): Administer the formulation via oral gavage.

-

Intravenous (IV): Administer as a bolus injection or infusion into a suitable vein (e.g., tail vein in mice, cephalic vein in dogs).

-

Intramuscular (IM): Inject into a major muscle mass (e.g., quadriceps).

-

Subcutaneous (SC): Inject into a fold of skin, typically in the dorsal region.

-

C. Sample Collection

-

Blood Sampling:

-

Schedule: Collect blood samples at predetermined time points post-dose. A typical schedule for an IV study might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral and other extravascular routes, include earlier time points to capture the absorption phase.

-

Site: The site of blood collection will vary with the animal model (e.g., retro-orbital sinus or tail vein in mice, jugular or cephalic vein in dogs).

-

Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma, which should then be stored at -80°C until analysis.

-

-

Tissue Distribution (Optional):

-

For tissue distribution studies, euthanize animals at selected time points post-dose.

-

Perfuse the circulatory system with saline to remove residual blood from the tissues.

-

Collect tissues of interest (e.g., liver, kidney, spleen, lung), weigh them, and homogenize them for drug analysis.

-

D. Bioanalytical Method: UPLC-MS/MS

A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically employed for the quantification of this compound in biological matrices.

-

Sample Preparation:

-

Thaw plasma or tissue homogenate samples on ice.

-

Perform protein precipitation by adding a precipitating agent such as trichloroacetic acid or acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with a small percentage of an ion-pairing agent like heptafluorobutyric acid) and an organic phase (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

E. Pharmacokinetic Analysis

-

Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

-

Analysis Method: Employ non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.

-

t½: Elimination half-life.

-

CL: Total body clearance.

-

Vd: Volume of distribution.

-

-

Bioavailability (F%): For extravascular routes, calculate the absolute bioavailability by comparing the dose-normalized AUC with that of the IV route: F% = (AUC_extravascular / AUC_IV) * (Dose_IV / Dose_extravascular) * 100.

III. Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a this compound pharmacokinetic study in an animal model.

Caption: Experimental workflow for a typical animal pharmacokinetic study of this compound.

IV. Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by poor oral bioavailability and significant interspecies differences. Intramuscular and subcutaneous administrations lead to good systemic exposure, while the oral route results in minimal absorption. The data presented in this guide, along with the detailed experimental protocol and workflow, provide a solid foundation for designing and interpreting future pharmacokinetic studies of this compound. Further research is warranted to fill the existing data gaps, particularly in felines, rabbits, and non-human primates, to better predict human pharmacokinetics and optimize the clinical use of this important antimicrobial agent.

References

- 1. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and dosing regimen of aminosidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Paromomycin's Mode of Action Against Cryptosporidium parvum: A Technical Guide

Abstract